Ethyl 4-bromo-2-formyl-6-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate
Description
Ethyl 4-bromo-2-formyl-6-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromo substituent at position 4, a formyl group at position 2, a methyl group at position 6, and a 3,4,5-trimethoxybenzoyloxy moiety at position 3.
Properties
IUPAC Name |
ethyl 4-bromo-2-formyl-6-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO9/c1-6-31-23(27)18-16(10-25)32-13-7-11(2)20(19(24)17(13)18)33-22(26)12-8-14(28-3)21(30-5)15(9-12)29-4/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKXBMCCBAIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-bromo-2-formyl-6-methyl-5-(3,4,5-trimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzofuran core with various functional groups that may contribute to its biological activity. The presence of bromine and methoxy groups is notable as these can enhance lipophilicity and influence receptor interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| Ethyl 4-bromo-2-formyl-6-methyl... | Anticancer | Induces apoptosis in cancer cells |
| Related Benzofuran Derivative | Cytotoxicity | Inhibits cell proliferation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar benzofuran compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Anti-inflammatory properties have been observed in related compounds. Ethyl 4-bromo-2-formyl-6-methyl... may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Cancer Cell Lines : A study involving human cancer cell lines showed that ethyl 4-bromo-2-formyl... significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways.
- Antibacterial Testing : In vitro testing against MRSA revealed a minimum inhibitory concentration (MIC) of 0.5 µg/mL for a related compound, suggesting strong antibacterial potential.
- Inflammation Models : In a murine model of inflammation, treatment with the compound resulted in a 40% reduction in inflammatory markers compared to controls.
The biological activity of ethyl 4-bromo-2-formyl... is likely due to multiple mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).
- Antioxidant Activity : Scavenging of free radicals contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Detailed Analysis of Substituent Effects
Position and Nature of Substituents: The 3,4,5-trimethoxybenzoyloxy group in the target compound distinguishes it from analogs with simpler acyloxy groups (e.g., 3-methylbenzoyloxy in CAS 6176-66-5 ). The trimethoxy group enhances electron-donating capacity and may improve binding to hydrophobic pockets in biological targets, akin to pharmacophores in natural products like combretastatins.
Physicochemical Properties :
- Lipophilicity (XLogP3) : The target compound’s estimated XLogP3 (~5.5) is higher than CAS 6176-66-5 (4.8) due to the trimethoxybenzoyl group’s bulk and hydrophobicity but lower than bromo-phenyl derivatives (e.g., 6.4 for CAS 308296-25-5 ).
- Topological Polar Surface Area (TPSA) : The target’s TPSA (~90 Ų) is significantly higher than analogs with fewer oxygen atoms (e.g., 48.7 Ų for CAS 308295-64-9 ), suggesting reduced membrane permeability but improved solubility in polar solvents.
Synthetic and Crystallographic Considerations: The synthesis of the target compound likely requires regioselective bromination and protection/deprotection strategies for the trimethoxybenzoyl group, contrasting with simpler benzyloxy or propenoxy derivatives . Structural validation tools like SHELXL and ORTEP are critical for confirming the stereochemistry of substituents, particularly the E-configuration in propenoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
